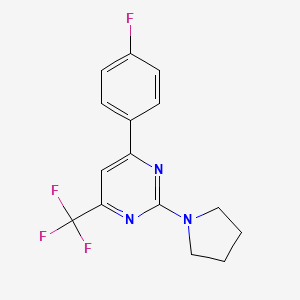

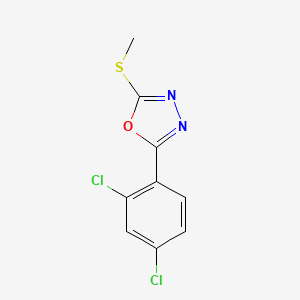

![molecular formula C14H13ClN4S B5652238 3-[(4-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5652238.png)

3-[(4-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-[(4-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine” is a heterocyclic compound. It belongs to the class of triazolopyrimidines, which are known for their versatile biological activities . Triazolopyrimidines contain a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Triazole compounds, including derivatives like the one , have been found to exhibit significant antifungal activity . They are a major class of antifungal drugs, with examples including fluconazole and voriconazole .

Antibacterial Activity

Triazole derivatives also show antibacterial activity . The need for new antibacterial agents to combat multidrug-resistant pathogens has led to the exploration of these compounds .

Anticancer Properties

Pyrimidine scaffolds, which are part of the compound , have been associated with anticancer properties . They form an integral part of DNA and RNA, which could explain their role in cancer treatment .

Antiviral Properties

Triazole and pyrimidine derivatives have shown potential as antiviral agents . For instance, certain derivatives have demonstrated effectiveness against HIV-1 .

Anti-Inflammatory and Analgesic Properties

These compounds have also been associated with anti-inflammatory and analgesic properties . This makes them potentially useful in the treatment of conditions involving inflammation and pain .

Antioxidant Properties

Triazole and pyrimidine derivatives have been found to exhibit antioxidant properties . This could make them useful in combating oxidative stress-related conditions .

Antihypertensive Properties

Triazole-containing drugs such as trapidil have been used as antihypertensives . This suggests potential cardiovascular applications for triazole and pyrimidine derivatives .

Antiepileptic Properties

Triazole derivatives like rufinamide have been used as antiepileptics . This suggests that the compound could potentially have applications in the treatment of epilepsy .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 3-[(4-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to the prevention of cancer cell proliferation .

Mode of Action

This compound interacts with CDK2, inhibiting its activity .

Biochemical Pathways

By inhibiting CDK2, this compound affects the cell cycle, particularly the transition from the G1 phase to the S phase . This prevents the cell from replicating its DNA and progressing to the next stage of the cell cycle, effectively halting cell division .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are able to effectively reach their target sites

Result of Action

The inhibition of CDK2 leads to a halt in cell cycle progression, resulting in the prevention of cell division . This can lead to the death of cancer cells, as they are unable to proliferate . Additionally, this compound has been shown to induce apoptosis in certain cell lines .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and ability to interact with its target . Additionally, the presence of other molecules can either enhance or inhibit the compound’s action

Eigenschaften

IUPAC Name |

3-[(4-chlorophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4S/c1-9-7-10(2)19-13(16-9)17-18-14(19)20-8-11-3-5-12(15)6-4-11/h3-7H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPADPSPVWHGHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NN=C(N12)SCC3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B5652160.png)

![4-ethyl-5-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5652164.png)

![2-{4-[4-(trifluoromethyl)benzyl]-1-piperazinyl}pyrimidine](/img/structure/B5652170.png)

![2-amino-4-(3-hydroxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5652187.png)

![rel-(1S,6R)-3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5652190.png)

![N~1~-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-N~2~-isopropylglycinamide](/img/structure/B5652191.png)

![4-methyl-1-{2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-2(1H)-quinolinone](/img/structure/B5652198.png)

![3-methyl-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide](/img/structure/B5652244.png)